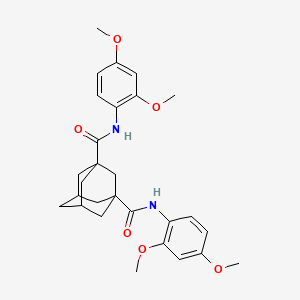

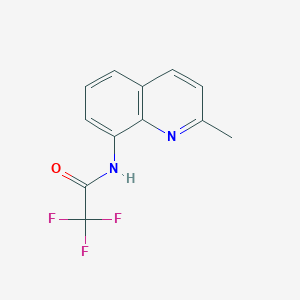

![molecular formula C12H14O2Si B2517241 3-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-82-8](/img/structure/B2517241.png)

3-[(Trimethylsilyl)ethynyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(Trimethylsilyl)ethynyl]benzoic acid is a useful research compound. Its molecular formula is C12H14O2Si and its molecular weight is 218.327. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electron-donating Characteristics

The trimethylsilyl group in compounds like 3-[(Trimethylsilyl)ethynyl]benzoic acid has been identified as electron-donating. This influences the acidity of the carboxyl group in benzoic acid, affecting the reactivities of trimethylsilyl substituted benzoic acids and their esters in chemical reactions (Roberts, Mcelhill, & Armstrong, 1949).

Structural and Quantum Chemical Studies

Trimethylsilyl tails in benzoic acid derivatives have been synthesized and characterized using X-ray crystallography, FTIR, and NMR. Quantum chemical methods like Density Functional Theory have been applied to study their molecular structures, revealing their electron absorption properties and reactive sites (Zaltariov et al., 2016).

Synthesis and Applications in Polymers

The synthesis of polynorbornene with pendant moieties bearing azide and terminal alkyne groups, including this compound derivatives, has been reported. These compounds serve as key intermediates in the convergent synthesis of novel polymers (Zhang, Peng, & Fan, 2011).

Synthesis of Cross-Conjugated Polymers

The catalyzed synthesis of cross-conjugated polymers using compounds like 1,4-bis((trimethylsilyl)ethynyl)benzene, which share a similar structure to this compound, has been explored. This process involves the addition of CH bonds across CC triple bonds, highlighting the potential of these compounds in polymer chemistry (Londergan, You, Thompson, & Weber, 1998).

Synthesis of Conjugated Enynones

(Trimethylsilyl)ethynyl bromide, closely related to this compound, has been used in the synthesis of conjugated (E)-enynones, highlighting the utility of these compounds in organic synthesis (Hoshi, Yamazaki, & Okimoto, 2010).

Synthesis and Characterization of Novel Molecules

The synthesis and characterization of novel molecules containing the trimethylsilyl group, like those in this compound, have been reported. These studies provide insights into their structural properties and potential applications in materials science (Srinivasa & Hariprasad, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-trimethylsilylethynyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFJDDIMHALNJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

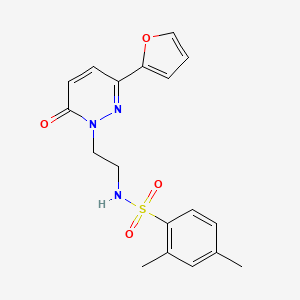

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)

![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)

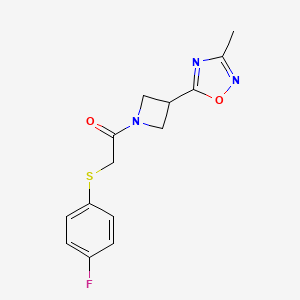

![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)

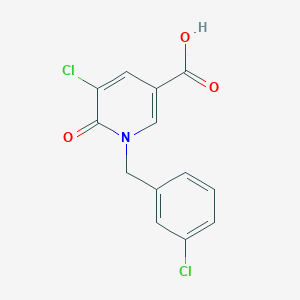

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)